benzyl 8-methyl-4-oxo-6-thien-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 8-methyl-4-oxo-6-thien-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:
- Benzyl carboxylate at position 7, contributing to lipophilicity and esterase susceptibility.
- Methyl substituent at position 8, influencing steric and electronic properties.
Properties
Molecular Formula |
C20H18N2O3S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
benzyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-17(19(24)25-12-14-6-3-2-4-7-14)18(15-8-5-10-26-15)22-16(23)9-11-27-20(22)21-13/h2-8,10,18H,9,11-12H2,1H3 |
InChI Key |
QJYXKFZJDAUZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 8-methyl-4-oxo-6-thien-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thienyl-substituted amine with a suitable carbonyl compound, followed by cyclization with a thiazine derivative. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methyl-4-oxo-6-thien-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 8-methyl-4-oxo-6-thien-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of benzyl 8-methyl-4-oxo-6-thien-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Effects
Pyrimido[2,1-b][1,3]oxazine Derivatives
The compound 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile () shares a pyrimido-oxazine core but replaces sulfur with oxygen in the fused ring. Key differences include:
- Methylthio group at position 8: Acts as a leaving group, enabling nucleophilic substitution reactions .
- Chlorophenyl and cyano groups: Enhance electrophilicity and polarity compared to the thienyl and benzyl ester in the target compound.
Impact: The oxazine ring may exhibit reduced stability compared to thiazine due to weaker C–O vs.
Thiazolo[4,5-d]pyrimidine Derivatives
Compound 19 from contains a thiazolo[4,5-d]pyrimidine core with a 7-phenyl-5-thioxo moiety. Structural distinctions include:
- Thioxo group : Enhances hydrogen-bonding capacity compared to the target compound’s oxo group.
Impact : The thiazolo-pyrimidine scaffold may exhibit stronger intermolecular interactions, influencing crystallization behavior .
Common Techniques
- Condensation reactions : Used in –5 and 11 for cyclization, often catalyzed by acetic acid or DMF .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) is standard for isolating similar compounds .
Unique Steps for the Target Compound
While direct synthesis details are absent, the benzyl ester and thienyl group likely require:
- Benzoylation : Esterification of a carboxylic acid intermediate.
- Thiophene incorporation : Via Suzuki coupling or nucleophilic aromatic substitution.
Physicochemical Properties
Crystallographic Comparisons
The crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–10) reveals:
- Monoclinic system (space group P21/n) with Z = 4 .
- Intermolecular hydrogen bonds : Stabilized by carbonyl and methoxy groups .
Spectroscopic Data
Pharmacological Potential (Inferred)
- Thiophene moiety : Commonly associated with kinase inhibition or antimicrobial activity ().
- Benzyl ester : May serve as a prodrug, hydrolyzing to a bioactive carboxylic acid in vivo.
Limitation: No direct bioactivity data are available for the target compound, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
